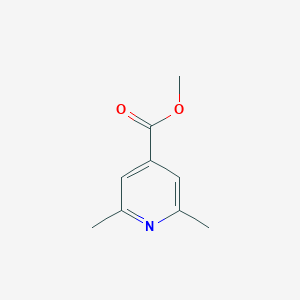

Methyl 2,6-dimethylisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dimethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDMYLXCMZTSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479525 | |

| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142896-15-9 | |

| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dimethylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,6-dimethylisonicotinate, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines a detailed synthetic protocol, purification methods, and a thorough analysis of its structural and spectroscopic properties.

Introduction

This compound (CAS No. 142896-15-9) is a substituted pyridine carboxylate with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring a pyridine ring with methyl groups at positions 2 and 6 and a methyl ester at position 4, presents a unique scaffold for further chemical modification. This guide details a reliable method for its preparation and provides a comprehensive characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the oxidation of 2,6-lutidine to 2,6-dimethylisonicotinic acid, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 2,6-Dimethylisonicotinic Acid

The initial step involves the oxidation of the methyl groups of 2,6-lutidine to form the corresponding carboxylic acid.

Step 2: Esterification of 2,6-Dimethylisonicotinic Acid

The synthesized 2,6-dimethylisonicotinic acid is then converted to its methyl ester via Fischer esterification.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Synthesis of 2,6-Dimethylisonicotinic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-lutidine and water.

-

Heat the mixture to 80°C.

-

Slowly add potassium permanganate in portions to the heated solution.

-

Maintain the reaction temperature at 75-80°C with vigorous stirring for 35 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 3-4 with 2M hydrochloric acid.

-

Cool the mixture to 20-25°C to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,6-dimethylisonicotinic acid.

Synthesis of this compound

-

To a stirred solution of 2,6-dimethylisonicotinic acid in methanol, slowly add concentrated sulfuric acid at 0°C.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is based on spectroscopic analysis. The following tables summarize the key characterization data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 142896-15-9 |

| Appearance | Solid |

| Boiling Point | 238.1 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 2H | Pyridine-H (H-3, H-5) |

| ~3.9 | s | 3H | OCH₃ |

| ~2.6 | s | 6H | Pyridine-CH₃ (C-2, C-6) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~158 | C-2, C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~120 | C-3, C-5 (Pyridine) |

| ~52 | OCH₃ |

| ~24 | Pyridine-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C, C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular ion) |

| 134 | [M - OCH₃]⁺ |

| 106 | [M - COOCH₃]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound from readily available starting materials. The described two-step synthesis involving oxidation and subsequent Fischer esterification is a reliable route to obtain the target compound. The provided characterization data, although predictive, serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This information is valuable for scientists and professionals in the field of drug development and organic synthesis who may utilize this compound as a key intermediate.

References

An In-depth Technical Guide to Methyl 2,6-dimethylisonicotinate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethylisonicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis. Its structural features, including the pyridine ring, the ester functional group, and the two methyl substituents, offer multiple sites for chemical modification, making it a versatile intermediate in the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, supported by experimental details and logical workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Solid / Orange Oil | [1] |

| Melting Point | 45-47 °C | |

| Boiling Point | 238.1 °C at 760 mmHg | [2] |

| CAS Number | 142896-15-9 | [1][2] |

Note on Appearance: There are conflicting reports on the physical state of this compound at room temperature, with some sources describing it as a solid and another as an orange oil. This discrepancy may be due to the presence of impurities or different crystalline forms.

Synthesis

A common and effective method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Methylation[3]

Reaction Scheme:

Materials:

-

Methyl 2,6-dichloropyridine-4-carboxylate

-

Dimethylzinc (2N solution in toluene)

-

PdCl₂(dppf)₂ (Palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene)

-

Dioxane (anhydrous)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Celite (diatomaceous earth)

Procedure:

-

A mixture of methyl 2,6-dichloropyridine-4-carboxylate (2.00 g), dimethylzinc (2N toluene solution, 14.6 mL, 3.0 eq.), and PdCl₂(dppf)₂ (400 mg, 0.05 eq.) in dioxane (50 mL) is heated for 4 hours at 80 °C under an inert atmosphere.[3]

-

Upon completion of the reaction, the reaction mixture is cooled using an ice bath and then quenched with water (100 mL).[3]

-

The mixture is filtered through a pad of diatomaceous earth.[3]

-

The diatomaceous earth pad is rinsed with water and ethyl acetate.[3]

-

The filtrate is extracted with ethyl acetate (250 mL).[3]

-

The organic layer is washed with brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[3]

-

The crude product is purified by flash chromatography (methanol gradient in dichloromethane, 0 to 2%) to afford this compound as an orange oil in 96% yield.[3]

Synthesis Workflow:

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the pyridine ring, the ester group, and the benzylic methyl groups.

Reactions of the Ester Group

The ester functionality is a key site for transformations such as hydrolysis, transesterification, and reduction.

-

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. While a specific protocol for this compound is not available, the partial hydrolysis of a related dihydropyridine dicarboxylate has been reported, suggesting that the ester group can be selectively cleaved.

-

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally not effective for ester reduction.[4][5]

Reactions of the Methyl Groups

The two methyl groups attached to the pyridine ring are potential sites for oxidation.

-

Oxidation: The methyl groups can be oxidized to carboxylic acid groups using strong oxidizing agents. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) to pyridine-2,6-dicarboxylic acid can be achieved using various oxidizing agents.[6] A similar transformation would be expected for this compound, potentially leading to pyridine-2,4,6-tricarboxylic acid derivatives.

Reactions of the Pyridine Ring

The pyridine ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, although the electron-withdrawing nature of the ester group will influence the regioselectivity of these reactions.

-

C-H Functionalization: Palladium-catalyzed C-H functionalization reactions are known for pyridine derivatives, allowing for the introduction of various substituents onto the ring.[7] While not specifically reported for this compound, this represents a potential avenue for further derivatization.

-

Nucleophilic Aromatic Substitution: The pyridine ring, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution, although this is less common than in pyridinium salts.

General Reactivity Pathway:

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:142896-15-9 | Chemsrc [chemsrc.com]

- 3. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER | 142896-15-9 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]

- 7. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 2,6-dimethylisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 2,6-dimethylisonicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure

This compound possesses a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a methyl ester group at the 4 position. This substitution pattern dictates its unique spectroscopic signature.

Molecular Formula: C₉H₁₁NO₂ Molecular Weight: 165.19 g/mol CAS Number: 142896-15-9

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

-

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Singlet | 2H | H-3, H-5 (Aromatic) |

| ~3.9 | Singlet | 3H | -OCH₃ (Ester) |

| ~2.5 | Singlet | 6H | 2,6-di-CH₃ (Aromatic) |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (Ester Carbonyl) |

| ~158 | C-2, C-6 (Aromatic) |

| ~145 | C-4 (Aromatic) |

| ~120 | C-3, C-5 (Aromatic) |

| ~52 | -OCH₃ (Ester Methyl) |

| ~24 | 2,6-di-CH₃ (Aromatic Methyls) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 150 | Medium | [M - CH₃]⁺ |

| 134 | High | [M - OCH₃]⁺ |

| 106 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Cap the NMR tube and carefully wipe the outside.

Instrumental Analysis:

-

The NMR spectrometer is typically operated at a field strength of 300-500 MHz for ¹H NMR.

-

The sample is placed in the spectrometer's probe.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[3]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

Instrumental Analysis:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated under vacuum to promote volatilization.[4]

-

The gaseous molecules enter the ion source where they are bombarded by a high-energy electron beam (typically 70 eV).[4][5]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[5]

Mass Analysis and Detection:

-

The newly formed ions are accelerated out of the ion source by an electric field.

-

The ions then travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[5]

-

A detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Methyl 2,6-dimethylisonicotinate (CAS 142896-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 2,6-dimethylisonicotinate (CAS 142896-15-9). The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties and Data

This compound is a substituted pyridine derivative. The pyridine scaffold is a prominent feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2][3][4] The methyl and ester functional groups on the pyridine ring of this compound offer potential sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142896-15-9 | [5][6] |

| Molecular Formula | C₉H₁₁NO₂ | [5][6] |

| Molecular Weight | 165.19 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Boiling Point | 238.1 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 97.8 ± 25.9 °C | [6] |

| LogP | 1.80 | [6] |

| Refractive Index | 1.510 | [6] |

| InChI Key | MLDMYLXCMZTSHX-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)c1cc(C)nc(C)c1 | [6] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | δ ~7.5 (s, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.6 (s, 6H, Ar-CH₃) |

| ¹³C NMR | δ ~166 (C=O), δ ~158 (Ar-C), δ ~148 (Ar-C), δ ~122 (Ar-CH), δ ~52 (OCH₃), δ ~24 (Ar-CH₃) |

| IR (cm⁻¹) | ~2950 (C-H, aliphatic), ~1725 (C=O, ester), ~1600, ~1450 (C=C, aromatic), ~1250 (C-O, ester) |

| Mass Spec (m/z) | 165 (M⁺), 150 ([M-CH₃]⁺), 134 ([M-OCH₃]⁺), 106 ([M-COOCH₃]⁺) |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a cross-coupling reaction. A common precursor for this synthesis is Methyl 2,6-dichloroisonicotinate (CAS 42521-09-5).[6] The dichlorinated pyridine ring can undergo a coupling reaction with an organometallic reagent, such as dimethylzinc, in the presence of a suitable catalyst to introduce the methyl groups.

Proposed Synthesis of this compound

A potential method for the synthesis is the palladium-catalyzed cross-coupling of Methyl 2,6-dichloroisonicotinate with dimethylzinc.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This is a predictive protocol based on general procedures for similar cross-coupling reactions and should be optimized for specific laboratory conditions.

Materials:

-

Methyl 2,6-dichloroisonicotinate

-

Dimethylzinc (solution in a suitable solvent, e.g., toluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 2,6-dichloroisonicotinate and the palladium catalyst.

-

Solvent Addition: Add anhydrous toluene to the flask via a syringe under a nitrogen atmosphere.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the dimethylzinc solution to the reaction mixture dropwise via a syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the pyridine core is a well-established pharmacophore in a multitude of drugs with diverse therapeutic applications.[1][2][3][4] Pyridine-containing compounds have been shown to interact with a wide range of biological targets, including enzymes and receptors.

Given the structural similarities to other biologically active pyridine derivatives, it is plausible that this compound could interact with various signaling pathways. For instance, many kinase inhibitors, which play a crucial role in cancer therapy, incorporate a pyridine scaffold.[1] These inhibitors often target key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical interaction of a pyridine-based compound with a generic kinase signaling pathway, which could be a starting point for investigating the biological activity of this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Suppliers

This compound is available from various chemical suppliers. Researchers should verify the purity and specifications from the respective supplier before purchase.

Table 3: Selected Suppliers of this compound

| Supplier | Purity |

| Chemsrc | 95.0% |

| CymitQuimica | 95% |

| SAGECHEM | Custom synthesis available |

Note: This is not an exhaustive list and availability may vary.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS#:142896-15-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 2,6-Lutidine-4-carboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Lutidine-4-carboxylic acid methyl ester, also known as methyl 2,6-dimethylisonicotinate, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal synthetic pathways for the preparation of 2,6-lutidine-4-carboxylic acid methyl ester are outlined in this guide:

-

Direct Synthesis via Palladium-Catalyzed Cross-Coupling: This modern approach utilizes a commercially available dichloropyridine precursor and offers a direct route to the target molecule.

-

Classic Hantzsch Pyridine Synthesis followed by Aromatization: This traditional and versatile method involves the construction of a dihydropyridine ring, which is subsequently oxidized to the desired aromatic pyridine.

Route 1: Direct Synthesis via Palladium-Catalyzed Cross-Coupling

This synthetic strategy provides a direct and efficient method for the synthesis of 2,6-lutidine-4-carboxylic acid methyl ester from methyl 2,6-dichloropyridine-4-carboxylate. The reaction proceeds via a palladium-catalyzed cross-coupling reaction with dimethylzinc as the methylating agent.

Experimental Protocol

A mixture of methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq.), dimethylzinc (3.0 eq., as a 2M solution in toluene), and PdCl₂(dppf)₂ (0.05 eq.) in anhydrous dioxane is heated at 80°C for 4 hours under an inert atmosphere. Upon completion, the reaction mixture is cooled in an ice bath and quenched with water. The mixture is then filtered through a pad of diatomaceous earth, which is subsequently rinsed with water and ethyl acetate. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography (eluting with a gradient of 0 to 2% methanol in dichloromethane) to afford the desired product.

Quantitative Data

| Parameter | Value |

| Reactants | |

| Methyl 2,6-dichloropyridine-4-carboxylate | 1.0 eq. |

| Dimethylzinc (2M in toluene) | 3.0 eq. |

| PdCl₂(dppf)₂ | 0.05 eq. |

| Solvent | Dioxane |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Yield | 96% |

Logical Workflow

Route 2: Hantzsch Pyridine Synthesis and Aromatization

The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can then be aromatized to the corresponding pyridines.[1] This route involves two main stages: the formation of a dihydropyridine intermediate and its subsequent oxidation.

Stage 1: Hantzsch Dihydropyridine Synthesis

In this stage, an aldehyde, a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) are condensed to form a 1,4-dihydropyridine.[2] For the synthesis of a precursor to 2,6-lutidine-4-carboxylic acid methyl ester, appropriate starting materials would be formaldehyde, methyl acetoacetate, and ammonia.

To a cooled (ice bath) and stirred solution of freshly distilled methyl acetoacetate (2.0 eq.), add a 40% aqueous solution of formaldehyde (1.0 eq.) followed by a catalytic amount of diethylamine. The mixture is kept in the cold for 6 hours and then allowed to stand at room temperature for 40-45 hours. The layers are separated, and the aqueous layer is extracted with ether. The combined organic phases are dried over calcium chloride, and the ether is removed by distillation. The residue is diluted with an equal volume of alcohol and cooled in an ice bath. Ammonia gas is then passed through the solution until saturation. The mixture is allowed to stand at room temperature for 40-45 hours. The resulting solid, dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, is collected by suction filtration.[3]

| Parameter | Value |

| Reactants | |

| Methyl Acetoacetate | 2.0 eq. |

| Formaldehyde (40% aq.) | 1.0 eq. |

| Diethylamine | Catalytic |

| Ammonia | Excess (saturation) |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | ~90 hours |

| Yield | 84-89% (for the diethyl ester analogue)[3] |

Stage 2: Aromatization of the Dihydropyridine

The dihydropyridine intermediate is then oxidized to the aromatic pyridine. Various oxidizing agents can be employed, including nitric acid, manganese dioxide, or ferric chloride.[1] A common laboratory procedure involves the use of a mixture of nitric and sulfuric acids.

To the crude dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (1.0 eq.) in a large flask, a mixture of water, concentrated nitric acid, and concentrated sulfuric acid is added. The flask is heated cautiously with swirling. After the initial vigorous reaction subsides, the mixture is heated to ensure complete reaction. The solution is then cooled and neutralized with a concentrated base, leading to the precipitation of the crude product. The product is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.

| Parameter | Value |

| Reactants | |

| Dihydropyridine Intermediate | 1.0 eq. |

| Nitric Acid (conc.) | ~1.2 eq. |

| Sulfuric Acid (conc.) | ~1.0 eq. |

| Solvent | Water |

| Temperature | Heating |

| Yield | Moderate to Good (Varies with substrate and conditions) |

Logical Workflow for Hantzsch Synthesis and Aromatization

Characterization of 2,6-Lutidine-4-carboxylic Acid Methyl Ester

Proper characterization of the final product is crucial to confirm its identity and purity. Below is a summary of the expected spectroscopic data.

Spectroscopic Data

| Technique | Data |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 2.51 (s, 6H, 2×CH₃), 3.88 (s, 3H, O-CH₃), 7.51 (s, 2H, Ar-H) |

| Mass Spectrum (M+H)⁺ | m/z = 166.1 |

| ¹³C-NMR (Predicted) | Carbonyl carbon (~165 ppm), Aromatic carbons (various shifts in the aromatic region), Methyl ester carbon (~52 ppm), Ring methyl carbons (~24 ppm) |

| FT-IR (Predicted) | C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H and C=C stretches |

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of 2,6-lutidine-4-carboxylic acid methyl ester. The direct palladium-catalyzed cross-coupling offers a modern and high-yielding approach, while the traditional Hantzsch synthesis provides a classic and versatile alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The provided experimental protocols, quantitative data, and logical workflows are intended to serve as a valuable resource for chemists in the synthesis of this important heterocyclic compound.

References

Electrophilic substitution reactions on 2,6-dimethylpyridine ring

An In-depth Technical Guide to Electrophilic Substitution Reactions on the 2,6-Dimethylpyridine Ring

Introduction: Reactivity of the 2,6-Dimethylpyridine Ring

2,6-Dimethylpyridine, commonly known as 2,6-lutidine, is an aromatic heterocyclic compound. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. This deactivation stems from the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the aromatic π-system. Furthermore, under the acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated.[1][2][3] This protonation forms a pyridinium ion, which is even more strongly deactivated due to the positive charge on the nitrogen, making electrophilic attack highly unfavorable.[1][3]

However, the presence of two methyl groups at the 2- and 6-positions in 2,6-dimethylpyridine introduces a competing effect. Methyl groups are electron-donating through an inductive effect, which partially counteracts the deactivating effect of the nitrogen atom and the pyridinium cation.[4] This activating effect increases the electron density of the ring, making 2,6-dimethylpyridine more susceptible to electrophilic attack than unsubstituted pyridine.[4][5]

Regioselectivity is a key consideration in these reactions. Electrophilic attack on the pyridine ring is generally directed to the 3-position (meta-position). Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate (a sigma complex or arenium ion) where one of the resonance structures places a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable.[6][7] In contrast, attack at the 3- or 5-positions ensures that the positive charge in the intermediate is distributed only among the carbon atoms.[6][7] In 2,6-dimethylpyridine, the 2- and 6-positions are blocked, leaving the 3-, 4-, and 5-positions available for substitution. Due to symmetry, the 3- and 5-positions are equivalent. The primary site of electrophilic attack is therefore the 3-position.

Caption: Factors influencing the electrophilic reactivity of 2,6-dimethylpyridine.

Nitration

Nitration is one of the most feasible electrophilic substitution reactions on the 2,6-dimethylpyridine ring. The activating effect of the two methyl groups allows the reaction to proceed under significantly milder conditions than those required for unsubstituted pyridine. While pyridine requires temperatures around 300°C for nitration, 2,6-dimethylpyridine can be readily nitrated at 100°C, yielding 2,6-dimethyl-3-nitropyridine.[4]

Caption: General mechanism for the nitration of 2,6-dimethylpyridine.

Quantitative Data for Nitration

| Reactant | Nitrating Agent | Temperature | Product | Yield | Reference |

| Pyridine | KNO₃ / H₂SO₄ | 300°C | 3-Nitropyridine | Low | [4] |

| 2,6-Dimethylpyridine | HNO₃ / H₂SO₄ | 100°C | 2,6-Dimethyl-3-nitropyridine | Good | [4] |

| 2,6-Dimethylpyridine-N-oxide | HNO₃ / H₂SO₄ | 85-90°C | 2,6-Dimethyl-3-nitropyridine-N-oxide | High | [8] |

Experimental Protocol: Synthesis of 2,6-Dimethyl-3-nitropyridine-N-oxide

This protocol describes the nitration of the N-oxide derivative, which is often more reactive than the parent pyridine.

-

Preparation of Reagents:

-

Reaction:

-

Cool the solution of the N-oxide in the reaction flask.

-

Slowly add the potassium nitrate/sulfuric acid solution dropwise to the reaction flask. The temperature should be maintained between 85°C and 90°C.[8]

-

After the addition is complete, maintain the reaction mixture at this temperature for approximately 1 hour.[8]

-

Monitor the reaction progress using HPLC until the starting material is completely consumed.[8]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into water (or onto crushed ice) and stir.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2,6-dimethyl-3-nitropyridine-N-oxide.

-

Sulfonation

Sulfonation of 2,6-dimethylpyridine also occurs, though it can require harsh conditions. The reaction typically involves heating with oleum (fuming sulfuric acid). Similar to nitration, the substitution occurs at the 3-position to yield 2,6-dimethylpyridine-3-sulfonic acid.[9] Direct sulfonation of the N-oxide derivative has also been reported to occur at the 3-position.[9]

Quantitative Data for Sulfonation

| Reactant | Sulfonating Agent | Temperature | Product | Reference |

| 2,6-Lutidine | Oleum (SO₃/H₂SO₄) | High Temp. | 2,6-Lutidine-3-sulfonic acid | [9] |

| 2,6-Lutidine N-oxide | Oleum (SO₃/H₂SO₄) | High Temp. | 2,6-Lutidine-3-sulfonic acid | [9] |

Experimental Protocol: General Sulfonation

A general procedure for the sulfonation of pyridine derivatives is outlined below.

Caption: General experimental workflow for electrophilic substitution reactions.

-

Reaction Setup: Carefully add 2,6-dimethylpyridine to a flask containing oleum (e.g., 20% SO₃) while cooling in an ice bath.

-

Heating: Equip the flask with a reflux condenser and heat the mixture in a sand bath to a high temperature (e.g., 250-300°C) for several hours.

-

Work-up: After cooling, cautiously pour the reaction mixture onto a large amount of crushed ice.

-

Neutralization: Neutralize the acidic solution by adding a base such as calcium carbonate or barium carbonate until effervescence ceases. This precipitates the excess sulfate as CaSO₄ or BaSO₄.

-

Isolation: Filter off the insoluble sulfate salts. The desired sulfonic acid product is in the aqueous filtrate and can be isolated by evaporation of the water or by forming a less soluble salt.

Halogenation

Direct halogenation of 2,6-dimethylpyridine is challenging. The conditions required are often harsh, and the basic nitrogen atom can complex with the halogen or Lewis acid catalyst, further deactivating the ring. While less documented than nitration, methods for selective halogenation exist, often relying on indirect strategies or advanced catalytic systems rather than simple electrophilic addition of X₂. For instance, meta-C–H chlorination of substituted pyridines has been achieved through a dearomatization-rearomatization strategy.[10]

Friedel-Crafts Alkylation and Acylation

Standard Friedel-Crafts reactions are generally not successful with pyridine and its derivatives, including 2,6-dimethylpyridine.[2][11] There are two primary reasons for this failure:

-

Lewis Acid Complexation: The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[2][11] This forms a stable complex, which places a positive charge on the nitrogen and severely deactivates the ring towards electrophilic attack.

-

Ring Deactivation: Even without complexation, the pyridine ring is already electron-deficient and is not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.[2][11]

Due to these limitations, there are no standard protocols for the Friedel-Crafts alkylation or acylation of the 2,6-dimethylpyridine ring. Alternative synthetic routes are required to introduce alkyl or acyl substituents.

Conclusion

The electrophilic substitution of 2,6-dimethylpyridine is a balance between the deactivating effect of the pyridine nitrogen and the activating effect of the two methyl groups. This balance makes the ring more reactive than pyridine but still less reactive than benzene. Reactions like nitration and sulfonation are feasible and proceed with high regioselectivity for the 3-position. In contrast, direct halogenation is difficult, and Friedel-Crafts reactions are generally unsuccessful under standard conditions due to catalyst complexation and ring deactivation. For drug development professionals, understanding these reactivity patterns is crucial for the strategic functionalization of pyridine-based scaffolds.

References

- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. [SOLVED] Although nitration of pyridine requires a temperature of 300°C (eq. 13.2), | SolutionInn [solutioninn.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgsyn.org [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Nucleophilic Substitution on the Pyridine Ring of Isonicotinate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the pyridine ring of isonicotinate esters. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group at the C4 position, makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. This reactivity is a cornerstone in the synthesis of a diverse array of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and advanced materials.

Fundamental Principles of Nucleophilic Aromatic Substitution (SNAr) on Isonicotinate Esters

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a fundamental process in heterocyclic chemistry. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, reducing the electron density primarily at the ortho (C2, C6) and para (C4) positions. This inherent electronic deficiency renders these positions electrophilic and thus prime targets for nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The first, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom that bears a suitable leaving group. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For isonicotinate esters, nucleophilic attack at the C2 or C6 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization to the intermediate. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

dot

Caption: General workflow for the SNAr mechanism.

Key Nucleophilic Substitution Reactions and Methodologies

Several classes of nucleophilic substitution reactions are particularly relevant to the functionalization of isonicotinate esters. These include the direct substitution of a leaving group (typically a halogen), the Chichibabin reaction for direct amination, and Vicarious Nucleophilic Substitution (VNS) for the introduction of carbon and other substituents.

Substitution of Halogen Leaving Groups

A common and versatile strategy for the functionalization of isonicotinate esters involves the nucleophilic displacement of a halogen atom, typically chlorine or fluorine, from the C2 or C6 position. A wide range of nucleophiles can be employed in these reactions.

Table 1: Nucleophilic Aromatic Substitution of Ethyl 2-Chloroisonicotinate with Various Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ammonia | NH₃, Cu₂O, 150-160 °C, sealed tube | Ethyl 2-aminoisonicotinate | ~60-70 | General procedure, specific yield may vary |

| Hydrazine | N₂H₄·H₂O, Ethanol, reflux | Ethyl 2-hydrazinylisonicotinate | High | General procedure, specific yield may vary |

| Amines (e.g., Piperidine) | Piperidine, K₂CO₃, DMSO, 120 °C | Ethyl 2-(piperidin-1-yl)isonicotinate | Good to Excellent | General procedure for amination of halopyridines |

| Alkoxides (e.g., Sodium Ethoxide) | NaOEt, EtOH, reflux | Ethyl 2-ethoxyisonicotinate | High | General procedure for alkoxylation |

| Thiolates (e.g., Sodium Ethanethiolate) | NaSEt, EtOH, reflux | Ethyl 2-(ethylthio)isonicotinate | High | General procedure for thiolation |

Experimental Protocol 1: General Procedure for Amination of Ethyl 2-Chloroisonicotinate

-

To a solution of ethyl 2-chloroisonicotinate (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed reaction vessel is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is stirred and heated to 120 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

-

The resulting mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-aminoisonicotinate derivative.

The Chichibabin Reaction: Direct Amination

The Chichibabin reaction provides a method for the direct amination of the pyridine ring via the nucleophilic substitution of a hydride ion.[1] This reaction is typically carried out using sodium amide (NaNH₂) in an inert, high-boiling solvent like toluene or xylene, or in liquid ammonia.[1] The reaction proceeds through the addition of the amide anion to the C2 or C6 position, followed by the elimination of a hydride ion, which then reacts with a proton source to form hydrogen gas.[1] While harsh, this method offers a direct route to 2-aminoisonicotinate esters from the parent isonicotinate ester.

Caption: Pathway of the VNS reaction.

A common reagent for VNS is chloromethyl phenyl sulfone, which allows for the introduction of a chloromethyl group.

Experimental Protocol 3: Vicarious Nucleophilic Substitution of Ethyl Isonicotinate with Chloromethyl Phenyl Sulfone

-

To a solution of ethyl isonicotinate (1.0 mmol) and chloromethyl phenyl sulfone (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere is added a strong base such as potassium tert-butoxide (2.5 mmol) portion-wise.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours), with the progress monitored by TLC.

-

The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford the desired substituted isonicotinate ester.

Conclusion

Nucleophilic substitution reactions on the pyridine ring of isonicotinate esters represent a versatile and powerful toolkit for the synthesis of highly functionalized heterocyclic compounds. The methodologies of SNAr, the Chichibabin reaction, and VNS each offer unique advantages for the introduction of a wide range of substituents. A thorough understanding of the underlying principles and experimental conditions governing these transformations is crucial for researchers in the fields of medicinal chemistry and materials science, enabling the rational design and efficient synthesis of novel molecular entities with desired properties. The provided protocols and data serve as a foundational guide for the practical application of these important reactions.

References

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of Methyl 2,6-dimethylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,6-dimethylisonicotinate, a valuable intermediate in pharmaceutical and materials science. The synthesis is presented as a two-step process commencing with the readily available starting material, 2,6-lutidine. This document outlines detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate replication and further investigation by researchers in drug development and organic synthesis.

Overall Synthetic Pathway

The formation of this compound is efficiently achieved through a two-stage synthetic route:

-

Oxidation: The initial step involves the oxidation of the methyl groups of 2,6-lutidine to yield the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid.

-

Esterification: The subsequent step is the esterification of 2,6-dimethylisonicotinic acid with methanol, catalyzed by a strong acid, to produce the target molecule, this compound.

Caption: Overall synthetic pathway for this compound.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Dimethylisonicotinic Acid

The oxidation of the two methyl groups of 2,6-lutidine to carboxylic acid functionalities can be achieved through various methods, including vapor-phase oxidation and liquid-phase catalytic oxidation. For a laboratory setting, liquid-phase oxidation using a strong oxidizing agent or a catalyst with an oxidant like air or oxygen is a practical approach.

Reaction Mechanism of Catalytic Oxidation

The precise mechanism for the catalytic oxidation of 2,6-lutidine can be complex and dependent on the catalyst and reaction conditions. However, a generalized pathway involves the activation of the C-H bonds of the methyl groups by the catalyst, followed by a series of oxidation steps.

Caption: Generalized mechanism for the catalytic oxidation of 2,6-lutidine.

Experimental Protocol: Liquid-Phase Catalytic Oxidation

This protocol is adapted from a patented procedure (CN103497152A) and is suitable for laboratory-scale synthesis.[1]

Materials:

-

2,6-Lutidine

-

Cobalt (II) acetate tetrahydrate (Catalyst)

-

Sodium Bromide (Initiator)

-

Water

-

Oxygen or Air

-

15% (w/w) Sodium Hydroxide solution

-

15% (w/w) Hydrochloric acid solution

Procedure:

-

In a three-necked flask equipped with a thermometer, a gas inlet, and a mechanical stirrer, add 500 mL of water, 1.0 g of sodium bromide, and 22.5 g of Co(OAc)₂·4H₂O.

-

To this solution, add 100 g of 2,6-lutidine.

-

Commence stirring and begin bubbling oxygen or air through the mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), stop the gas flow and cool the mixture to room temperature.

-

Filter the mixture to recover the catalyst.

-

To the filtrate, add 15% sodium hydroxide solution dropwise to adjust the pH to 9. This will cause the separation of layers.

-

Separate the lower aqueous layer and acidify it with 15% hydrochloric acid to a pH of 5. This will precipitate the product.

-

Filter the precipitate, wash it with cold water, and dry it under reduced pressure to obtain 2,6-dimethylisonicotinic acid.

Quantitative Data for Oxidation

| Parameter | Value | Reference |

| Starting Material | 2,6-Lutidine | [1] |

| Catalyst | Cobalt (II) acetate | [1] |

| Initiator | Sodium Bromide | [1] |

| Oxidant | Air | [1] |

| Solvent | Water | [1] |

| Temperature | 80 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Reported Molar Yield | 96.4% | [1] |

| Reported Purity | 99.84% (by HPLC) | [1] |

Step 2: Fischer Esterification of 2,6-Dimethylisonicotinic Acid

The second step is the conversion of the synthesized 2,6-dimethylisonicotinic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Reaction Mechanism of Fischer Esterification

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.[2][3]

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

This is a general laboratory procedure for Fischer esterification that can be applied to 2,6-dimethylisonicotinic acid.[4]

Materials:

-

2,6-Dimethylisonicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylisonicotinic acid in an excess of anhydrous methanol (e.g., 25 mL of methanol per gram of carboxylic acid).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per gram of carboxylic acid) to the stirred solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).

-

Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Repeat the washing until CO₂ evolution ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for Fischer Esterification

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylisonicotinic acid | [4] |

| Reagent | Methanol (in excess) | [4] |

| Catalyst | Concentrated Sulfuric Acid | [4] |

| Reaction Condition | Reflux | [4] |

| Typical Yield | >90% (for similar substrates) | [4] |

Spectroscopic Data for Characterization

The structural confirmation of the intermediate and the final product can be achieved through standard spectroscopic techniques.

2,6-Dimethylisonicotinic Acid

| Technique | Data |

| ¹H NMR | Expected signals: ~2.6 ppm (s, 6H, 2 x CH₃), ~7.8 ppm (s, 2H, pyridine-H) |

| ¹³C NMR | Expected signals: ~24 ppm (CH₃), ~122 ppm (pyridine-CH), ~148 ppm (pyridine-C-COOH), ~158 ppm (pyridine-C-CH₃), ~168 ppm (C=O) |

| IR (cm⁻¹) | ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1450 (C=C and C=N stretching of pyridine ring) |

This compound

| Technique | Data |

| ¹H NMR | Expected signals: ~2.6 ppm (s, 6H, 2 x CH₃), ~3.9 ppm (s, 3H, OCH₃), ~7.7 ppm (s, 2H, pyridine-H) |

| ¹³C NMR | Expected signals: ~24 ppm (pyridine-CH₃), ~52 ppm (OCH₃), ~122 ppm (pyridine-CH), ~145 ppm (pyridine-C-COOCH₃), ~158 ppm (pyridine-C-CH₃), ~166 ppm (C=O) |

| IR (cm⁻¹) | ~3000-2850 (C-H stretch), ~1725 (C=O stretch of ester), ~1600, 1450 (C=C and C=N stretching of pyridine ring), ~1250 (C-O stretch of ester) |

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and the specific instrument used for analysis. The provided data is based on typical values for similar structures.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The two-step process, involving the oxidation of 2,6-lutidine followed by Fischer esterification, is a reliable and scalable method for producing this important chemical intermediate. The provided experimental protocols, reaction mechanisms, and quantitative data are intended to support researchers and professionals in the fields of drug discovery and organic synthesis in their endeavors. Further optimization of reaction conditions may be possible to enhance yields and purity based on specific laboratory capabilities and requirements.

References

- 1. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Technical Guide: Physicochemical and Synthetic Profile of Methyl 2,6-dimethylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethylisonicotinate, also known as methyl 2,6-dimethylpyridine-4-carboxylate, is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its structural motif is a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical properties and a detailed experimental protocol for its synthesis and purification.

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. While some sources describe this compound as an orange oil, others classify it as a white solid, a discrepancy that may be attributable to the purity of the sample.[1][2][3] The experimentally determined and predicted physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 45 °C | [4] |

| Boiling Point | 238.1 ± 35.0 °C at 760 mmHg (Predicted) | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 165.189 g/mol | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 97.8 ± 25.9 °C | [5] |

| Refractive Index | 1.510 | [5] |

Synthesis and Purification

The following section details a common laboratory-scale synthesis of this compound. The procedure involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Methyl 2,6-dichloropyridine-4-carboxylate (2.00 g)

-

Dimethylzinc (2N solution in toluene, 14.6 mL, 3.0 eq.)

-

PdCl₂(dppf)₂ (400 mg, 0.05 eq.)

-

Dioxane (50 mL)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

-

Dichloromethane

-

Methanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of methyl 2,6-dichloropyridine-4-carboxylate (2.00 g), dimethylzinc (14.6 mL of a 2N solution in toluene), and PdCl₂(dppf)₂ (400 mg) in dioxane (50 mL) is prepared.

-

Reaction Conditions: The reaction mixture is heated to 80 °C for 4 hours under an inert atmosphere.

-

Work-up: Upon completion, the reaction mixture is cooled using an ice bath and then quenched with water (100 mL). The mixture is subsequently filtered through a pad of diatomaceous earth.

-

Extraction: The diatomaceous earth pad is rinsed with water and ethyl acetate. The filtrate is then extracted with ethyl acetate (250 mL). The organic layer is washed with brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fast chromatography using a methanol gradient (0 to 2%) in dichloromethane. This affords this compound as an orange oil in a 96% yield.[2]

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. CAS 142896-15-9: 4-Pyridinecarboxylic acid, 2,6-dimethyl-,… [cymitquimica.com]

- 2. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER | 142896-15-9 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER CAS#: 142896-15-9 [m.chemicalbook.com]

- 5. This compound | CAS#:142896-15-9 | Chemsrc [chemsrc.com]

A Technical Guide to the Solubility of Methyl 2,6-dimethylisonicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qualitative Solubility Prediction

The principle of "like dissolves like" is the primary guide for predicting the solubility of a solute in a solvent. Methyl 2,6-dimethylisonicotinate is an ester with a polar pyridine ring and nonpolar methyl and methyl ester groups.

-

Polarity : The presence of the nitrogen atom in the pyridine ring and the carbonyl group in the ester functionality imparts polarity to the molecule. Therefore, it is expected to be more soluble in polar organic solvents than in non-polar ones.[1][2]

-

Hydrogen Bonding : While the ester group itself cannot donate hydrogen bonds, the lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[1][3] This suggests that it will have some solubility in protic solvents like alcohols.

-

Van der Waals Forces : The methyl groups and the aromatic ring contribute to van der Waals interactions, which will facilitate solubility in less polar solvents.[3]

Based on these principles, this compound is anticipated to have good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), moderate solubility in alcohols (e.g., methanol, ethanol), and lower solubility in non-polar solvents (e.g., hexane, toluene).

Data Presentation

To ensure consistency and comparability, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for data presentation.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25.0 | e.g., Gravimetric | ||

| e.g., Ethanol | 25.0 | e.g., UV/Vis Spectroscopy | ||

| e.g., Hexane | 25.0 | e.g., Shake-Flask/Gravimetric | ||

| ... | ... | ... |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols describe the widely accepted shake-flask method for achieving equilibrium, followed by two common quantification techniques: gravimetric analysis and UV/Vis spectroscopy.[4][5][6]

Equilibrium Saturation: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring that the solvent is fully saturated with the solute.[4][5][7]

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Scintillation vials or flasks with screw caps

-

Analytical balance

Procedure:

-

Add an excess amount of crystalline this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[7]

-

After equilibration, cease agitation and allow the undissolved solid to settle. For viscous solvents or fine particles, centrifugation may be necessary to separate the solid from the saturated solution.[8]

-

Carefully extract a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

The concentration of this compound in the filtered supernatant can then be determined using one of the methods described below.

Quantification Method 1: Gravimetric Analysis

This method directly measures the mass of the dissolved solute and is straightforward and reliable, particularly for non-volatile solutes.[9][10][11]

Objective: To determine the mass of dissolved this compound in a known mass or volume of the saturated solution.

Materials:

-

Saturated solution from the shake-flask method

-

Pre-weighed, solvent-resistant container (e.g., glass petri dish or evaporating dish)

-

Analytical balance

-

Vacuum oven or conventional oven

Procedure:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer a precise volume (e.g., 10.0 mL) of the filtered saturated supernatant into the weighed dish.

-

Weigh the dish containing the solution (W₂).

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven is preferred to lower the evaporation temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.[9][12]

Calculation:

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Quantification Method 2: UV/Vis Spectroscopy

This technique is suitable if this compound has a distinct chromophore that absorbs light in the UV-visible range and the solvent is transparent in that region.[13][14][15]

Objective: To determine the concentration of this compound in the saturated solution based on its absorbance of light.

Materials:

-

Saturated solution from the shake-flask method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Pure solvent for dilutions

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution with the UV/Vis spectrophotometer to find the wavelength at which absorbance is highest.[15]

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[13]

-

-

Analyze the Saturated Sample:

-

Take the filtered supernatant from the shake-flask experiment and dilute it accurately with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Experimental Workflow

The logical flow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of a compound.

References

- 1. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 12. scribd.com [scribd.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

Quantum Chemical Blueprint of Methyl 2,6-dimethylisonicotinate: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of drug discovery and development, understanding the fundamental quantum chemical properties of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. This technical guide provides an in-depth overview of the theoretical framework and computational protocols for the quantum chemical analysis of Methyl 2,6-dimethylisonicotinate, a pyridine derivative of interest to researchers and scientists in the pharmaceutical industry.

This document outlines the standard computational methodologies, predicted molecular and electronic properties, and a logical workflow for the theoretical investigation of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes established computational practices for similar pyridine and isonicotinate derivatives to provide a robust and predictive analysis.

Core Computational Methodologies: The Digital Laboratory

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for elucidating molecular structure and reactivity.[1][2] For a molecule such as this compound, a standard and reliable computational approach involves the use of the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p).[2] To enhance the accuracy of calculations, especially for non-covalent interactions, dispersion corrections can be incorporated. Solvent effects are often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]

Experimental Protocol: A Standard DFT Workflow

A typical computational investigation of this compound follows a structured workflow:

-

Initial Structure Construction: A 3D model of the molecule is built using standard bond lengths and angles.

-

Method and Basis Set Selection: The level of theory (e.g., DFT with B3LYP functional) and a suitable basis set (e.g., 6-311G(d,p)) are chosen.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.

-

Frequency Calculation: This step is crucial to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict vibrational spectra (IR).

-

Property Calculations: Once the optimized geometry is confirmed, various electronic and spectroscopic properties are calculated.

Predicted Molecular and Electronic Properties

Based on computational studies of analogous pyridine derivatives, the following tables summarize the anticipated quantitative data for this compound.[3][4]

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (pyridine ring) | ~1.34 |

| C-C (pyridine ring) | ~1.39 |

| C-C (ester) | ~1.51 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.35 |

| **Bond Angles (°) ** | |

| C-N-C (pyridine ring) | ~117 |

| C-C-C (pyridine ring) | ~120 |

| O=C-O (ester) | ~124 |

Table 2: Predicted Electronic and Thermochemical Properties

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 Debye |

| Thermochemical Properties | |

| Gas-phase Heat of Formation | Varies with method |

| Solid-phase Heat of Formation | Varies with method |

From Calculation to Application: A Drug Development Perspective

The data derived from these quantum chemical calculations are instrumental in the drug development pipeline. The electronic properties, such as the HOMO-LUMO gap, provide insights into the molecule's chemical reactivity and kinetic stability. The molecular geometry and charge distribution are critical for understanding potential interactions with biological targets.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing established methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical blueprint serves as a critical foundation for further experimental studies and the rational design of new therapeutic agents.

References

Methodological & Application

Methyl 2,6-dimethylisonicotinate: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals